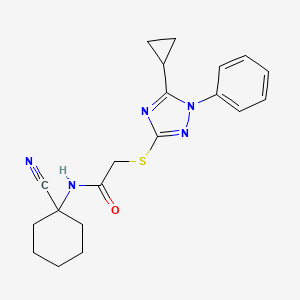
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a triazole ring, a cyanocyclohexyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyanocyclohexyl Group: This step might involve the reaction of cyclohexyl derivatives with cyanide sources under controlled conditions.
Thioacetamide Formation: The final step could involve the reaction of the intermediate compounds with thioacetamide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the triazole ring or the cyanocyclohexyl group.
Substitution: Substitution reactions might occur at various positions on the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in materials science or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group might enhance binding affinity or specificity, while the thioacetamide moiety could participate in covalent interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Cyanocyclohexyl)-2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the cyclopropyl group, which might affect its biological activity.
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the phenyl group, potentially altering its chemical properties.
Uniqueness
The presence of the cyclopropyl, phenyl, and triazole groups in N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide makes it unique compared to similar compounds. These structural features might confer distinct biological activities or chemical reactivity, making it a compound of interest for further research.
Eigenschaften
Molekularformel |
C20H23N5OS |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5OS/c21-14-20(11-5-2-6-12-20)23-17(26)13-27-19-22-18(15-9-10-15)25(24-19)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,23,26) |
InChI-Schlüssel |
YIWNDMMMNOFIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN(C(=N2)C3CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



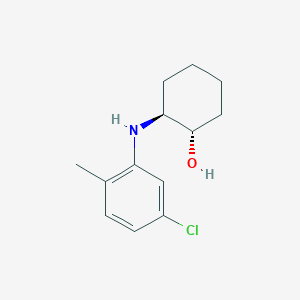
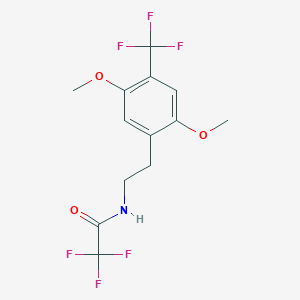
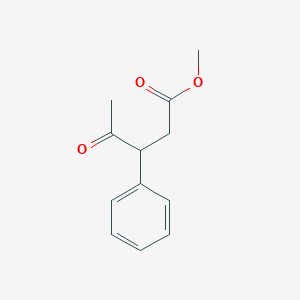
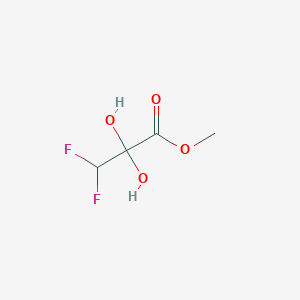


![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
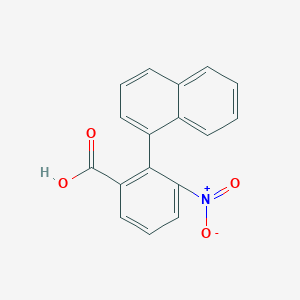
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
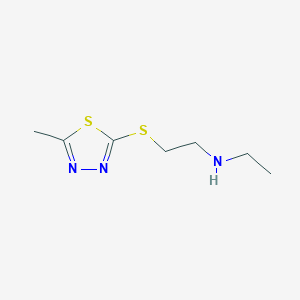
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)

